Differential Hydrolysis of 3-beta-Cellobiosylcellobiose by Purified Exo-Cellulases
A direct comparative study of four purified exo-type cellulases revealed that CBHII from Trichoderma reesei shows no hydrolytic activity towards 32-O-β-D-cellobiosylcellobiose. In contrast, the other three exo-cellulases (Exo-A from Aspergillus niger, CBHI from T. reesei, and Ex-1 from Irpex lacteus) were all capable of hydrolyzing the compound to produce cellobiose as the sole product [1].
| Evidence Dimension | Hydrolytic activity (Yes/No) |
|---|---|
| Target Compound Data | Hydrolyzed by Exo-A, CBHI, Ex-1; Not hydrolyzed by CBHII |
| Comparator Or Baseline | 3-O-β-D-cellotriosylglucose (Hydrolyzed by all four enzymes) |
| Quantified Difference | CBHII shows a complete loss of activity on 32-O-β-D-cellobiosylcellobiose, while retaining activity on the comparator. |
| Conditions | In vitro enzyme assay using purified enzymes and HPAEC-PAD for product analysis. The reaction was performed at 37°C, pH 5.0 for up to 24 hours. |
Why This Matters
This data provides a definitive biochemical fingerprint to differentiate CBHII (a major industrial cellulase component) from other exo-cellulases, making 3-beta-Cellobiosylcellobiose a critical tool for enzyme identification and quality control.
- [1] Arai, M., Sakamoto, R., Murao, S., & Tanaka, A. (1996). Fine Substrate Specificities of Four Exo-Type Cellulases Produced by Aspergillus niger, Trichoderma reesei, and Irpex lacteus on (1→3), (1→4)-β-D-Glucans and Xyloglucan. The Journal of Biochemistry, 120(6), 1123-1129. View Source
